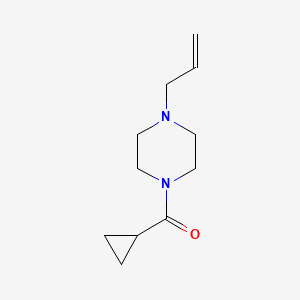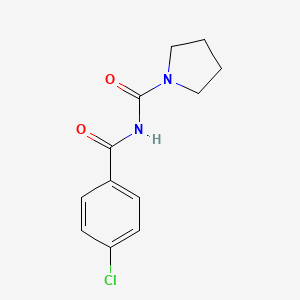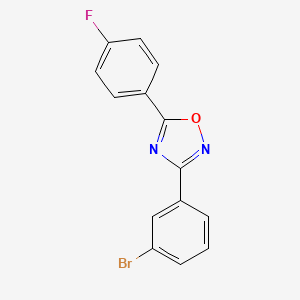![molecular formula C14H18ClNO2 B5305729 1-[2-(4-chlorophenoxy)butanoyl]pyrrolidine](/img/structure/B5305729.png)
1-[2-(4-chlorophenoxy)butanoyl]pyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2-(4-chlorophenoxy)butanoyl]pyrrolidine, also known as JNJ-5207852, is a compound that has been extensively researched for its potential therapeutic applications. This compound belongs to the class of pyrrolidine derivatives and has been found to exhibit various biochemical and physiological effects.
作用機序
The mechanism of action of 1-[2-(4-chlorophenoxy)butanoyl]pyrrolidine is not fully understood. However, it has been proposed that this compound exerts its effects by modulating the activity of various receptors and channels. It has been found to act as a CB2 receptor agonist, which may contribute to its anti-inflammatory and analgesic effects. Additionally, it has been shown to inhibit the activity of TRPV1 channels, which are involved in pain perception and inflammation. Moreover, this compound has been found to bind to the sigma-1 receptor, which is involved in various cellular processes such as calcium signaling and cell survival.
Biochemical and Physiological Effects:
1-[2-(4-chlorophenoxy)butanoyl]pyrrolidine has been found to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. Additionally, this compound has been found to reduce anxiety-like behavior in animal models of anxiety. Moreover, it has been found to exhibit neuroprotective effects in animal models of neurodegenerative diseases.
実験室実験の利点と制限
The advantages of using 1-[2-(4-chlorophenoxy)butanoyl]pyrrolidine in lab experiments include its well-characterized synthesis method, its known mechanism of action, and its potential therapeutic applications. However, there are also some limitations associated with this compound. For example, its solubility in water is limited, which may affect its bioavailability and pharmacokinetics. Additionally, its effects may vary depending on the animal model and experimental conditions used.
将来の方向性
There are several future directions related to the research on 1-[2-(4-chlorophenoxy)butanoyl]pyrrolidine. One potential direction is to investigate its potential use in the treatment of chronic pain and other neurological disorders. Another direction is to explore its potential as a therapeutic agent for inflammatory bowel disease and other inflammatory conditions. Additionally, further research is needed to better understand its mechanism of action and to optimize its pharmacological properties.
合成法
The synthesis of 1-[2-(4-chlorophenoxy)butanoyl]pyrrolidine involves the reaction of 4-chlorophenol with butyryl chloride to form 4-chlorobutyrophenone. This intermediate is then reacted with pyrrolidine in the presence of a base to yield the final product. The synthesis of this compound has been reported in several research articles, and various modifications have been made to improve the yield and purity of the product.
科学的研究の応用
1-[2-(4-chlorophenoxy)butanoyl]pyrrolidine has been extensively studied for its potential therapeutic applications. It has been found to exhibit activity against various targets such as the cannabinoid receptor CB2, the transient receptor potential vanilloid 1 (TRPV1) channel, and the sigma-1 receptor. This compound has been investigated for its potential use in the treatment of pain, inflammation, anxiety, and other neurological disorders.
特性
IUPAC Name |
2-(4-chlorophenoxy)-1-pyrrolidin-1-ylbutan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO2/c1-2-13(14(17)16-9-3-4-10-16)18-12-7-5-11(15)6-8-12/h5-8,13H,2-4,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRUSRIIIVLIJQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCCC1)OC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenoxy)-1-(pyrrolidin-1-yl)butan-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{3-[4-(2,5-dichlorophenoxy)-2,3,5,6-tetrafluorophenyl]-2-propen-1-yl}morpholine hydrochloride](/img/structure/B5305648.png)
![2-(1-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidin-4-yl)ethanol](/img/structure/B5305654.png)
![4-(1-azabicyclo[2.2.2]oct-2-ylmethyl)phenol hydrochloride](/img/structure/B5305657.png)
![N-methyl-N-[(3-methylpyridin-4-yl)methyl]-3-(1,2-oxazinan-2-yl)propanamide](/img/structure/B5305662.png)

![3-[4-(benzyloxy)-3-methoxyphenyl]-2-(5,6-dimethyl-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5305676.png)



![N-bicyclo[2.2.1]hept-2-yl-3-(2-methoxyphenyl)acrylamide](/img/structure/B5305730.png)
![2-(octylsulfonyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-3-amine](/img/structure/B5305741.png)
![methyl 4-{5-[(5-oxo-3-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]-2-furyl}benzoate](/img/structure/B5305745.png)
![methyl 2-(3-bromobenzylidene)-7-methyl-3-oxo-5-(2-phenylvinyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5305756.png)
![2-phenoxy-N-{3-[N-(phenylsulfonyl)ethanehydrazonoyl]phenyl}acetamide](/img/structure/B5305761.png)